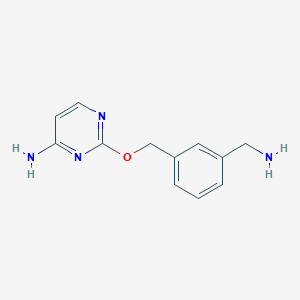
tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a tert-butyl ester group attached to the isonicotinic acid moiety, along with two chlorine atoms at the 4 and 6 positions of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate typically involves the reaction of 4,6-dichloropyrimidine with tert-butyl isonicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or dimethylformamide, often in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Isonicotinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its derivatives could exhibit antimicrobial, antiviral, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, agrochemicals, and other high-value products .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine ring and chlorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the biological context and the specific derivatives being studied .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
- tert-Butyl 4-(4,6-dichloropyrimidin-2-yl)piperidine-1-carboxylate
- tert-Butyl (2S)-2-(4,6-dichloropyrimidin-2-yl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate is unique due to the presence of the isonicotinic acid moiety, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Propriétés
Formule moléculaire |
C14H13Cl2N3O2 |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
tert-butyl 2-(4,6-dichloropyrimidin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-14(2,3)21-13(20)8-4-5-17-9(6-8)12-18-10(15)7-11(16)19-12/h4-7H,1-3H3 |
Clé InChI |
FAUGTCPTXLVVPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=NC=C1)C2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


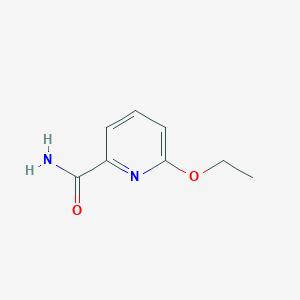
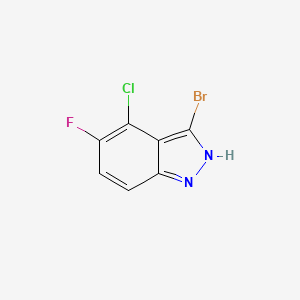
![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
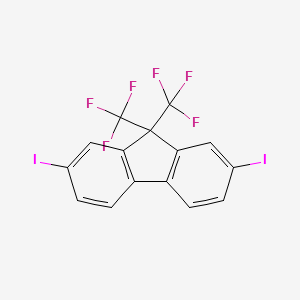

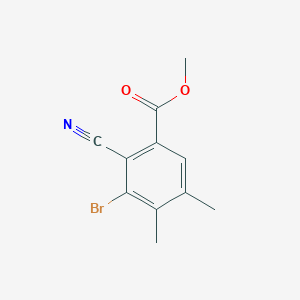

![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
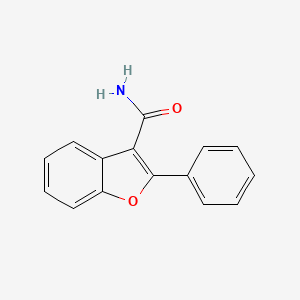


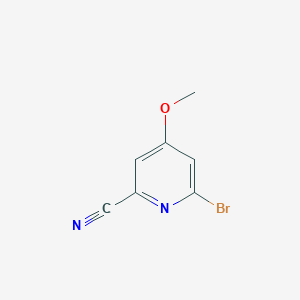
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)
